

AGL 2043 selective ATP-competitive reversible inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Agl 2043

CAS No.: 226717-28-8

Cat. No.: S517538

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Technical Profile of AGL 2043

Property	Description
Chemical Class	Synthetic organic; Tricyclic quinoxaline (a tyrphostin compound) [1] [2]
Primary Targets (Type III RTKs)	Platelet-derived growth factor receptor (PDGFR), CSF-1 Receptor (CSFR, c-Fms), Kit, FLT3 [3] [4]
Mechanism of Action	Potent, reversible, and ATP-competitive inhibitor [3]
Reported Potency (IC ₅₀)	PDGFR: 90 nM (purified receptor), 800 nM (in 3T3 cells); Kit/Flt3: 1-3 μM [1]
Selectivity	Weak inhibitor of PKA, EGFR, IGF-1R, VEGFR, and Src kinases (IC ₅₀ > 30 μM) [1]
Key Characteristics	Cell-permeable; enhanced aqueous solubility compared to parent compound AG 1295; shown to be non-toxic in studies [1]
Documented Research Applications	Inhibition of smooth muscle cell proliferation; reduction of balloon-induced stenosis; study of TEL-PDGFR and CMML [1] [5]

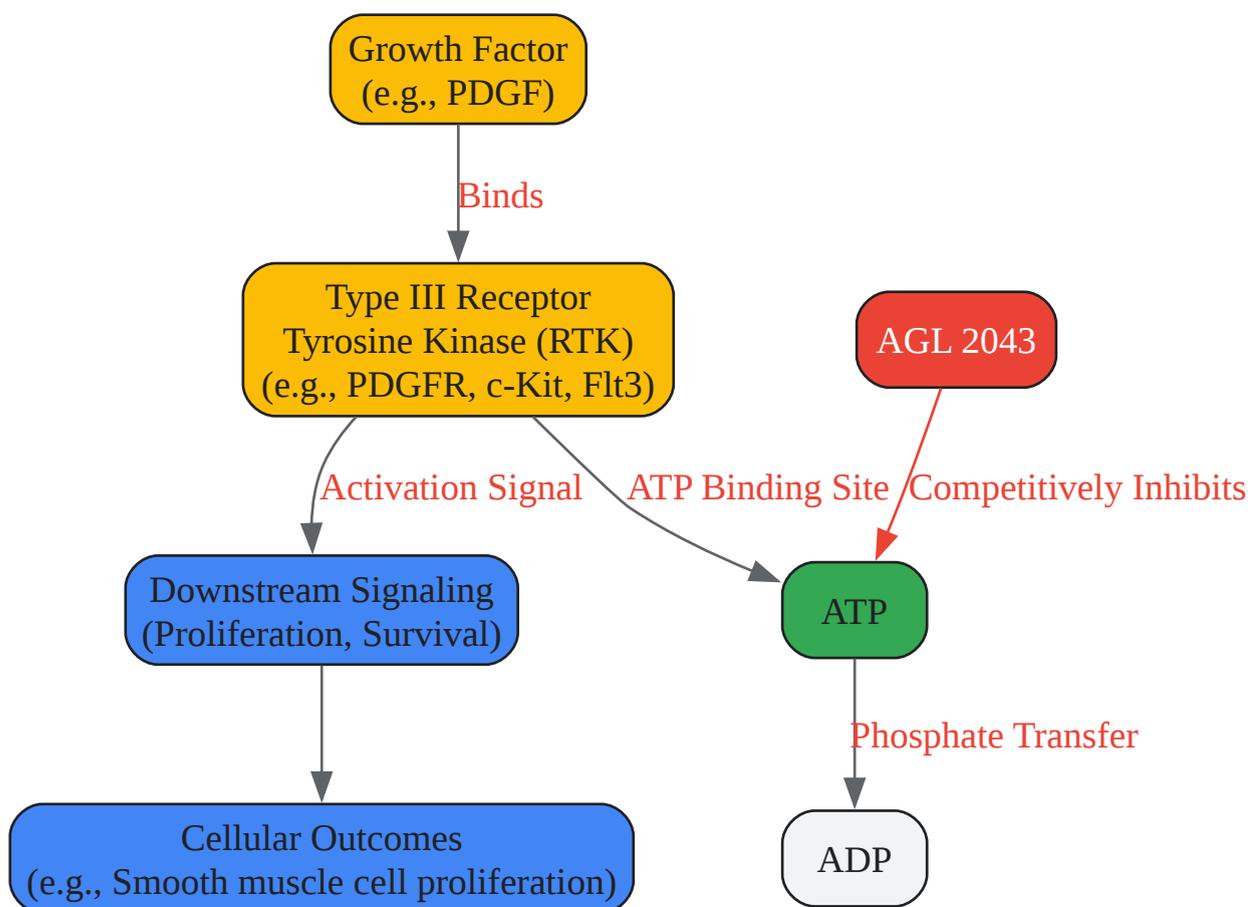
Experimental Research Context

While the search results do not contain full detailed methodologies for every key experiment, they provide clear insights into the established experimental models and applications for **AGL 2043**.

- **Cellular & Biochemical Assays:** The potency (IC50) of **AGL 2043** was characterized in both cellular systems, such as 3T3 cells, and against **purified PDGFβ-receptor** in biochemical assays [1].
- **In Vivo Models:** Its efficacy has been demonstrated in models of vascular disease, where it potently inhibited **smooth muscle cell proliferation** and **balloon-induced stenosis** in pig heart [1].
- **Research Status:** Please note that **AGL 2043** is characterized as a "Discovery agent" and is listed as **discontinued** as a commercial product [1] [4]. Researchers are advised to refer to alternative listings of receptor tyrosine kinase inhibitors for possible alternatives [1].

Mechanism of Action in Signaling Pathway

AGL 2043 acts by inhibiting specific receptor tyrosine kinases (RTKs) at the cell membrane, thereby shutting down their downstream signaling cascade. The following diagram illustrates this pathway and the inhibitor's point of intervention.



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Guidance for Practical Research

Based on the available information, here is some guidance for your experimental planning:

- **Confirm Application Fit:** The data strongly supports the use of **AGL 2043** in studies focused on **PDGFR, Flt3, or c-Kit-driven processes**, such as in certain cancers, restenosis, or hematopoiesis [1] [5].
- **Source Alternatives:** Since **AGL 2043** is listed as discontinued [1], you will need to source it from specialty chemical suppliers or identify a suitable alternative inhibitor.
- **Validate Experimentally:** Always include appropriate controls in your experiments, such as a DMSO vehicle control and a positive control if available, to confirm the inhibitory effect in your specific model system.

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References

1. AGL 2043 CAS 22617-28-8 | 121790 [merckmillipore.com]
2. Tyrphostin - an overview [sciencedirect.com]
3. AGL 2043 | Ligand page [guidetopharmacology.org]
4. AGL 2043 (PD041970, ZGDACLBJJXLKJY-UHFFFAOYSA-N) [probes-drugs.org]
5. Tyrphostin - an overview [sciencedirect.com]

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